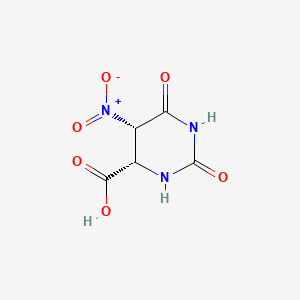
(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is a complex organic compound that belongs to the class of dioxo monocarboxylic acids This compound is characterized by its unique structural configuration, which includes a nitro group, two oxo groups, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by oxidation and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are employed for esterification and amidation, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
科学的研究の応用
Chemistry
In chemistry, (4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic acid
- (4S,5S)-5-Hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness
(4S,5S)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may lack the nitro group or have different functional groups.
特性
CAS番号 |
135576-79-3 |
|---|---|
分子式 |
C5H5N3O6 |
分子量 |
203.11 |
IUPAC名 |
(4S,5S)-5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12)/t1-,2-/m0/s1 |
InChIキー |
SEDWUBYNOPCBAL-LWMBPPNESA-N |
SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-] |
同義語 |
4-Pyrimidinecarboxylicacid,hexahydro-5-nitro-2,6-dioxo-,cis-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















